Benzyl bromide

Descripción general

Descripción

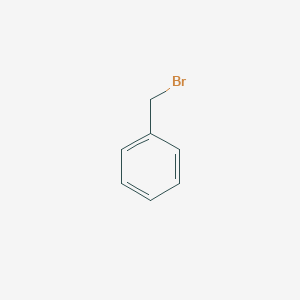

Benzyl bromide (C₇H₇Br, CAS 100-39-0) is an aromatic alkyl halide featuring a bromomethyl group attached to a benzene ring. It is synthesized via the bromination of toluene in the presence of an oxidizing agent . This colorless to pale yellow liquid has a pungent odor and is sparingly soluble in water but miscible with organic solvents like ethanol, benzene, and ether . Its reactivity stems from the electrophilic benzylic carbon, making it a versatile alkylating agent in organic synthesis, pharmaceuticals (e.g., inhibitors ), and polymer modification . However, it is highly toxic, corrosive, and regulated under multiple international safety frameworks (e.g., UN 1737, Hazard Class 6.1/8) due to risks of severe respiratory, dermal, and ocular damage .

Métodos De Preparación

Acid-Catalyzed Substitution of Benzyl Alcohol with Hydrobromic Acid

The most industrially scalable method for benzyl bromide synthesis involves the reaction of benzyl alcohol (C₆H₅CH₂OH) with hydrobromic acid (HBr) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst . This exothermic substitution reaction proceeds via an S<sub>N</sub>1 mechanism, where the hydroxyl group of benzyl alcohol is protonated by H₂SO₄, forming a benzyl oxonium ion. The subsequent attack by bromide ions (Br⁻) yields this compound and water.

Reaction Conditions and Optimization

The patent CN102329192A outlines critical parameters for maximizing yield and purity :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HBr Concentration | 48% (w/w) | Ensures stoichiometric excess for complete conversion |

| H₂SO₄ Catalyst Loading | 35–50% of benzyl alcohol mass | Accelerates protonation without side reactions |

| Reaction Temperature | 49–56°C (initial step) | Balances reaction rate and thermal decomposition risk |

| Reflux Temperature | 102°C (final step) | Drives reaction to completion |

| Reaction Time | 1.8–4 hours | Minimizes byproduct formation |

Post-reaction purification involves sequential washing with water, alkaline solutions (e.g., 3–5% NaHCO₃), and dehydrating agents (e.g., CaCl₂ or V₂O₅), followed by vacuum distillation (138–143°C at −0.08 to −0.09 MPa) . This method achieves yields exceeding 96% with >99% purity.

Radical Bromination Using N-Bromosuccinimide (NBS)

For substrates requiring regioselective bromination at the benzylic position, radical-mediated methods using NBS are preferred. This approach avoids the harsh acidic conditions of traditional substitution and is ideal for sensitive substrates .

Mechanism of Benzylic Bromination

The reaction initiates via homolytic cleavage of the N–Br bond in NBS, generating a bromine radical (Br- ) and a stabilized succinimidyl radical. The bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl radical. Subsequent reaction with Br₂ (generated in situ from HBr and NBS) yields this compound :

-

Initiation :

-

Propagation :

-

Termination : Radical recombination.

Advantages Over Traditional Bromination

-

Selectivity : Targets benzylic C–H bonds (BDE ≈ 89 kcal/mol) without attacking aromatic rings .

-

Safety : NBS ensures low Br₂ concentration, preventing hazardous handling and vicinal dibromide byproducts .

-

Compatibility : Works in non-polar solvents (e.g., CCl₄) under mild thermal or photolytic conditions.

Comparative Analysis of Synthesis Methods

Análisis De Reacciones Químicas

Types of Reactions: Benzyl bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions (Sₙ2 mechanism) with nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN), and sodium hydroxide (NaOH).

Oxidation: this compound can be oxidized to benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form toluene.

Major Products: The major products formed from these reactions include benzyl azide, benzyl alcohol, benzaldehyde, and toluene .

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyl bromide is widely employed in organic synthesis as an electrophile for introducing benzyl groups into various compounds. Its reactivity allows it to engage in nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules.

Benzylation Reactions

This compound is often used when benzyl chloride is insufficiently reactive. It facilitates the formation of benzyl ethers and esters through reactions with alcohols and carboxylic acids, respectively. This application is particularly useful in protecting groups during multi-step synthesis processes.

Synthesis of Functionalized Compounds

Recent studies have demonstrated the utility of this compound in the synthesis of fluorinated benzyl derivatives via photoinduced atom transfer radical addition (ATRA) reactions. This method has shown high efficiency and compatibility with various functional groups, making it a valuable tool for generating complex molecules from simpler precursors . The derived fluorinated benzyl bromides serve as key intermediates for further transformations, showcasing their importance in synthetic organic chemistry.

Medicinal Chemistry

This compound plays a crucial role in drug discovery and development. It serves as a building block for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

Anticancer Research

In medicinal chemistry, this compound has been utilized in the design and synthesis of anticancer agents. For instance, it has been involved in reactions that lead to the formation of compounds with potential anticancer activity . The incorporation of benzyl groups can enhance the biological activity and selectivity of these compounds.

Drug Development

The compound's ability to participate in cross-coupling reactions promoted by transition metals further extends its application in developing new drug candidates . Such reactions allow for the construction of complex molecular architectures that are often required in modern medicinal chemistry.

Analytical Applications

This compound is also employed in analytical chemistry, particularly as a derivatizing agent.

Derivatization Techniques

In analytical methods such as gas chromatography (GC) and liquid chromatography (LC), this compound can be used to derivatize various analytes, enhancing their detectability and separation efficiency . For example, it has been successfully applied in the derivatization of pesticides for environmental monitoring .

Tables

Mecanismo De Acción

The primary mechanism by which benzyl bromide exerts its effects is through nucleophilic substitution reactions. The bromomethyl group is highly reactive, making this compound an effective alkylating agent. In biological systems, it can modify nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares benzyl bromide with structurally related compounds:

Key Research Findings

- Synthetic Utility : this compound achieves >98% yield in nucleophilic substitutions under mild conditions (K₂CO₃, acetone) . Substituted derivatives (e.g., fluorinated benzyl bromides) show enhanced stability in polymer composites .

- Thermal Stability : Pyrolysis studies reveal this compound’s C–Br bond dissociation energy (50.5 kcal/mol) exceeds allyl bromide’s (47.5 kcal/mol), indicating greater thermal stability .

- Toxicity Mechanisms : Prolonged exposure to this compound vapors can induce RADS, characterized by irreversible airway hyperresponsiveness .

Actividad Biológica

Benzyl bromide, a simple aromatic compound with the formula CHCHBr, is primarily recognized for its applications in organic synthesis. However, its biological activities have garnered attention in recent research, particularly in antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal effects, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial activity against various pathogenic bacteria. A study evaluated the efficacy of several this compound derivatives against eleven clinical strains of Gram-positive and Gram-negative bacteria using disk diffusion and microbroth dilution methods.

Results Overview

-

Gram-Positive Bacteria : this compound derivatives showed high activity against:

- Staphylococcus aureus (S. aureus)

- Streptococcus pyogenes (S. pyogenes)

- Enterococcus faecalis (E. faecalis)

-

Gram-Negative Bacteria : Moderate activity was observed against:

- Escherichia coli (E. coli)

- Klebsiella pneumoniae (K. pneumoniae)

- Salmonella typhi (S. typhi)

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound derivatives were determined as follows:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1a | S. aureus | 1 |

| S. pyogenes | 2 | |

| E. faecalis | 2 | |

| K. pneumoniae | 2 | |

| S. typhi | 2 | |

| 1c | S. pyogenes | 0.5 |

| E. faecalis | 2 | |

| S. aureus | 4 |

These findings suggest that this compound derivatives could serve as promising candidates for developing new antibacterial agents, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown notable antifungal activity against various fungal strains, including Candida albicans and Candida krusei. The study indicated that the derivatives effectively inhibited the growth of these fungi, with MIC values comparable to those seen in antibacterial tests .

The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated; however, it is hypothesized that its ability to disrupt cellular membranes and interfere with metabolic processes plays a crucial role in its efficacy against both bacterial and fungal cells.

Case Studies

- Antibacterial Efficacy : A study highlighted the synthesis of novel this compound derivatives that exhibited enhanced antibacterial properties compared to traditional antibiotics. The derivatives displayed a broad spectrum of activity against resistant strains, indicating their potential utility in treating infections caused by multi-drug resistant organisms .

- Antifungal Applications : Another research effort focused on the antifungal properties of this compound derivatives in clinical settings, demonstrating their effectiveness in inhibiting pathogenic fungi responsible for opportunistic infections in immunocompromised patients .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzyl bromide in laboratory settings?

this compound is typically synthesized via two methods:

- Bromination of toluene : Toluene reacts with bromine under controlled conditions. In one protocol, 50 g of toluene is mixed with 75 g of anhydrous bromine with vigorous stirring until the solution transitions from reddish-brown to colorless. The product is isolated via fractional distillation (190–205°C) and further purified using a Vigreux column .

- Reaction with carbon tetrachloride : Toluene is dissolved in anhydrous CCl₄, followed by slow addition of bromine under irradiation with a 500 W lamp. The reaction produces HBr gas, which is neutralized. The crude product is washed with ice-cold water, dried, and distilled under vacuum to yield ~70% this compound . Table 1: Comparison of Synthesis Methods

| Method | Yield | Key Conditions |

|---|---|---|

| Bromination of toluene | High | Vigorous stirring, distillation |

| CCl₄-mediated reaction | ~70% | Light irradiation, vacuum distillation |

Q. What precautions are necessary when handling this compound in laboratory environments?

- Safety measures : Use fume hoods, wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin/eye contact, as it causes severe irritation and potential chemical burns .

- Incompatibilities : Store away from bases, alcohols, amines, and oxidizing agents. Corrodes steel and zinc, releasing flammable hydrogen gas .

- Decomposition : Prolonged storage or exposure to moisture generates HBr gas, which requires neutralization with alkaline solutions (e.g., 5% NaOH) .

Q. How does this compound function as a benzylating agent in organic synthesis?

this compound acts as an electrophile in SN2 reactions, transferring the benzyl group (–CH₂C₆H₅) to nucleophiles (e.g., alcohols, amines). For example, in the protection of hydroxyl groups, NaH is used to deprotonate alcohols, enabling benzylation at room temperature (e.g., 4-bromophenethyl alcohol + this compound → benzyl ether in THF) .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in this compound reaction mechanisms?

Kinetic models guide experimental data interpretation by identifying mismatches between predicted and observed outcomes. For instance, in methanol, discrepancies in this compound concentration profiles during O-alkylation led to the discovery of competing pathways (e.g., proton exchange reactions and double C-alkylation). Adjusting rate constants for solvent polarity and temperature improves model accuracy and informs scalable reactor designs .

Q. What factors influence the stability of this compound under varying storage conditions?

- Light and moisture : Degrades into HBr and benzyl alcohol; store in amber glass under inert gas (N₂/Ar) .

- Temperature : Thermal decomposition above 100°C releases toxic fumes (CO, CO₂, HBr). Refrigeration (2–8°C) is recommended for long-term storage . Table 2: Decomposition Products

| Condition | Products | Hazard |

|---|---|---|

| Moisture exposure | HBr, benzyl alcohol | Corrosive, flammable |

| High temperature | CO, CO₂, HBr | Toxic fumes |

Q. How can researchers mitigate side reactions in this compound-mediated alkylation?

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize nucleophilic interference compared to protic solvents like methanol .

- Catalyst optimization : Phase-transfer catalysts (e.g., sila-17-crown-6) enhance reaction rates and selectivity in SN2 substitutions (e.g., 100% yield for benzyl chloride → benzyl cyanide in 16 hours) .

Q. What analytical techniques are critical for characterizing this compound reaction intermediates?

- GC-MS : Identifies volatile byproducts (e.g., benzyl ethers, HBr).

- NMR spectroscopy : Tracks benzyl group transfer via shifts in aromatic (7.2–7.4 ppm) and methylene (4.5–4.8 ppm) proton signals .

- Titration : Quantifies residual HBr using 0.1 M NaOH and phenolphthalein .

Q. Methodological Challenges and Solutions

Q. How can researchers resolve contradictions between kinetic models and experimental data in this compound reactions?

Re-evaluate assumptions in reaction networks (e.g., unaccounted side reactions). For example, discrepancies in methanol-mediated alkylation were resolved by incorporating proton exchange equilibria and solvent-specific rate constants .

Q. What strategies improve yield in this compound-based multi-step syntheses?

- Purification : Remove residual this compound via repeated recrystallization or silica gel chromatography to avoid contamination of final products .

- Stoichiometric control : Use 1.2 equivalents of this compound to ensure complete benzylation of sterically hindered substrates .

Q. How does solvent polarity affect the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., THF, acetonitrile) stabilize transition states, accelerating SN2 reactions. In contrast, protic solvents (e.g., methanol) slow kinetics due to hydrogen bonding with nucleophiles .

Propiedades

IUPAC Name |

bromomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024658 | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |

CAS No. |

100-39-0 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR75BS721D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.